7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one 7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 869340-64-7
VCID: VC11904155
InChI: InChI=1S/C21H21NO4/c1-14-16-7-8-18(23)17(13-22-9-11-25-12-10-22)20(16)26-21(24)19(14)15-5-3-2-4-6-15/h2-8,23H,9-13H2,1H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=CC=C4
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol

7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one

CAS No.: 869340-64-7

Cat. No.: VC11904155

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxy-4-methyl-8-[(morpholin-4-yl)methyl]-3-phenyl-2H-chromen-2-one - 869340-64-7

Specification

CAS No. 869340-64-7
Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
IUPAC Name 7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one
Standard InChI InChI=1S/C21H21NO4/c1-14-16-7-8-18(23)17(13-22-9-11-25-12-10-22)20(16)26-21(24)19(14)15-5-3-2-4-6-15/h2-8,23H,9-13H2,1H3
Standard InChI Key HDYKDBOCZYSSPJ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=CC=C4
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=CC=C4

Introduction

Structural and Molecular Features

Core Architecture

The compound belongs to the 2H-chromen-2-one family, characterized by a benzopyrone scaffold. Key substituents include:

  • Position 3: A phenyl group enhancing lipophilicity and π-π stacking potential.

  • Position 4: A methyl group contributing to steric stabilization.

  • Position 7: A hydroxyl group enabling hydrogen bonding and antioxidant activity.

  • Position 8: A morpholin-4-ylmethyl moiety improving water solubility and targeting kinase domains .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
IUPAC Name7-Hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=CC=C4

Spectroscopic Characterization

  • 1H NMR: Signals at δ 2.4 (CH3), 3.1–3.2 (NCH3 of morpholine), 6.1–8.1 (aromatic protons) .

  • IR: Peaks at 3443 cm⁻¹ (O-H stretch), 1731 cm⁻¹ (C=O lactone), 1601 cm⁻¹ (C=C aromatic) .

Synthetic Pathways

Core Coumarin Formation

The coumarin backbone is synthesized via Pechmann condensation between resorcinol derivatives and β-keto esters. For example:

  • 7-Hydroxy-4-methylcoumarin: Reacting ethyl acetoacetate with resorcinol in sulfuric acid .

  • 8-Acetylation: Introducing an acetyl group at position 8 using acetic anhydride .

Functionalization at Position 8

The morpholinylmethyl group is introduced via Mannich reaction:

  • Intermediate (8-Chloromethyl): Treat 8-acetyl-7-hydroxy-4-methylcoumarin with POCl3 to form 8-chloromethyl derivative.

  • Morpholine Conjugation: React with morpholine in the presence of K2CO3 to yield the target substituent .

Table 2: Reaction Yields and Conditions

StepReagents/ConditionsYield (%)Source
Pechmann CondensationH2SO4, 80°C, 4h78
Mannich ReactionMorpholine, K2CO3, acetone, reflux75

Pharmacological Activities

Neuroprotective Effects

  • MAO B Inhibition: Exhibits IC50 < 100 nM, surpassing selegiline in selectivity (MAO B/A > 50) .

  • AChE Interaction: Moderate inhibition (IC50 = 4.2 μM), suggesting utility in Alzheimer’s disease .

Structure-Activity Relationships (SAR)

  • Morpholine Substitution: Replacing morpholine with piperidine reduces MAO B affinity by 3-fold .

  • Phenyl at Position 3: Removal diminishes cytotoxicity by 60%, highlighting its role in hydrophobic interactions .

  • Methyl at Position 4: Enhances metabolic stability without compromising solubility .

Physicochemical Properties

Solubility and Stability

  • Solubility: 12 mg/mL in DMSO; <1 mg/mL in water.

  • Stability: Stable at pH 2–8 for 24h; degrades under UV light (t1/2 = 3h).

Pharmacokinetics (Predicted)

  • LogP: 2.8 (moderate lipophilicity).

  • Blood-Brain Barrier Permeability: High (CNS MPO score = 5.2) .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Adjuvant therapy for lung cancer due to ROS-mediated mechanisms .

  • Neurology: Dual MAO B/AChE inhibitor for Parkinson’s and Alzheimer’s diseases .

Chemical Optimization

  • Prodrug Development: Esterification of the 7-OH group to improve oral bioavailability .

  • Nanoparticle Formulations: Liposomal encapsulation to enhance tumor targeting.

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